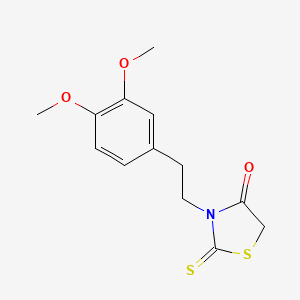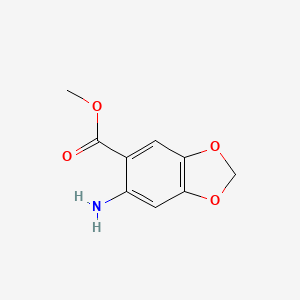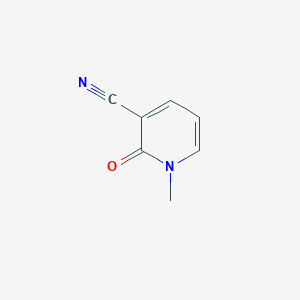
1-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
Vue d'ensemble
Description
“1-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile” is a chemical compound with the empirical formula C7H7NO3 . It is a solid substance .
Synthesis Analysis
The synthesis of 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives, which are useful as drug precursors or perspective ligands, can be achieved by the reaction of Meldrum’s acid with triethyl orthoformate and aniline .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringCN1C=CC=C(C(O)=O)C1=O . Physical and Chemical Properties Analysis
“this compound” is a solid substance . Its molecular weight is 153.14 .Applications De Recherche Scientifique
Spectroscopic and Structural Analysis
1-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile and its derivatives have been extensively studied for their spectroscopic and structural properties. Research has shown that these compounds exhibit unique optical properties, including fluorescence, when studied under UV–vis absorption and fluorescence spectroscopy. These properties are influenced by the presence of different substituents, making them valuable for various spectroscopic analyses (Cetina et al., 2010).
Photosensitivity and Optoelectronic Applications
The photosensitivity and optical band gap of certain derivatives of this compound have been investigated, indicating their potential use in optoelectronic devices. Studies have shown that these compounds exhibit increased photocurrent and photosensitivity under various illumination intensities, suggesting their applicability in the development of optoelectronic materials (Roushdy et al., 2019).
Synthesis and Characterization of Azo Compounds
The compound has been used in the synthesis of various azo compounds, demonstrating significant biological activities, including antimicrobial and antimycobacterial properties. These synthesized azo dyes have shown considerable efficiency against certain microorganisms, indicating their potential in pharmaceutical applications (Ravi et al., 2020).
Optical and Junction Characteristics in Electronics
The optical and junction characteristics of certain pyridine derivatives, including this compound, have been studied for their application in electronics. These compounds have been utilized in fabricating heterojunctions, showing potential as photosensors due to their response to light and unique electronic properties (Zedan et al., 2020).
Potential in Biological Activities
Studies have demonstrated that derivatives of this compound exhibit a range of biological activities. This includes antibacterial effects against various bacteria, suggesting their potential use in developing new antimicrobial agents. The evaluation of these compounds' biological activity has been an area of active research, highlighting their significance inpharmaceutical science (Ibraheem et al., 2018).
Cyclooxygenase-2 Inhibition for Anti-inflammatory Applications
Research has been conducted on certain derivatives of this compound for their potential anti-inflammatory activity through cyclooxygenase-2 inhibition. Molecular docking studies have been performed to understand their interaction with the enzyme, suggesting their application in developing anti-inflammatory drugs (Rai et al., 2015).
Fluorescence Properties for Sensing and Detection
The fluorescence properties of certain derivatives have been studied, revealing their potential as fluorescent materials. This property can be harnessed for sensing and detection applications, particularly in the development of fluorescence-based sensors (Ershov et al., 2015).
Corrosion Inhibition
Some derivatives of this compound have been evaluated as corrosion inhibitors. Research indicates that these compounds effectively inhibit metal corrosion, making them valuable in industrial applications, especially in environments where metal corrosion is a significant concern (Ibraheem, 2019).
Acoustic Properties in Solvents
The acoustic properties of dihydropyridine derivatives have been investigated in solvents like dimethyl sulfoxide. These studies provide insights into solute–solvent interactions and are crucial for understanding the behavior of these compounds in different environments (Baluja & Talaviya, 2016).
Anti-microbial Activity
Several this compound derivatives have shown promising anti-microbial activity, indicating their potential in developing new antimicrobial agents. This includes activity against both bacteria and fungi, underlining the broad spectrum of their biological effectiveness (Khidre et al., 2011).
Propriétés
IUPAC Name |
1-methyl-2-oxopyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c1-9-4-2-3-6(5-8)7(9)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGNXJXOLWUDCCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001233402 | |
| Record name | 1,2-Dihydro-1-methyl-2-oxo-3-pyridinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001233402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
767-88-4 | |
| Record name | 1,2-Dihydro-1-methyl-2-oxo-3-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=767-88-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Dihydro-1-methyl-2-oxo-3-pyridinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001233402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the research on ricinine's antifungal activity?
A1: This research presents a simple and efficient method for isolating ricinine from Ricinus communis (castor bean plant) leaves []. The study demonstrates ricinine's broad-spectrum antifungal activity against various plant and human pathogenic fungi, highlighting its potential as a natural antifungal agent []. Notably, the study reports significant activity against Aspergillus flavus, a common plant pathogen and producer of aflatoxins, which pose serious health risks []. This finding paves the way for exploring ricinine's potential in agricultural applications to enhance crop protection and food safety.
Q2: What is the Minimum Inhibitory Concentration (MIC) of ricinine against various fungi, and what does it signify?
A2: The research determined the MIC of ricinine for several fungi:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


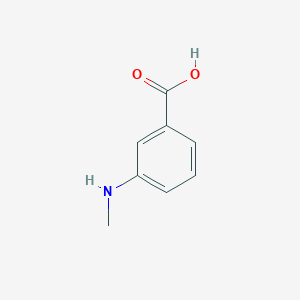
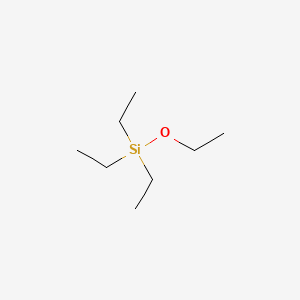

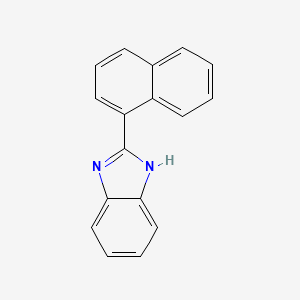
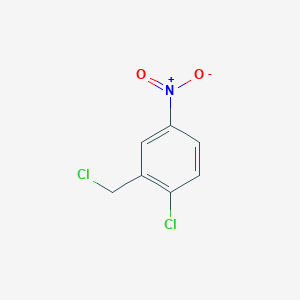
![Spiro[adamantane-2,4'-imidazolidine]-2',5'-dione](/img/structure/B1362435.png)
![Thieno[3,2-c]pyridin-4(5H)-one](/img/structure/B1362437.png)
